1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one
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Overview
Description
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one is a complex organic compound featuring a piperidinone core with hydroxy, diphenyl, and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,6-diphenylpiperidin-4-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2,6-Diphenyl-3-(propan-2-yl)piperidin-4-one:
Uniqueness
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one is unique due to the combination of hydroxy, diphenyl, and isopropyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
923019-45-8 |
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Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-hydroxy-2,6-diphenyl-3-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C20H23NO2/c1-14(2)19-18(22)13-17(15-9-5-3-6-10-15)21(23)20(19)16-11-7-4-8-12-16/h3-12,14,17,19-20,23H,13H2,1-2H3 |
InChI Key |
OKIJNHLLNRFLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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